(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol
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Overview
Description
(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with 4-chloro-3-methylphenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final step involves the reduction of the intermediate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different benzimidazole-based alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets in cells. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- {1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- {1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Uniqueness
(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is unique due to the presence of the 4-chloro-3-methylphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying its effects in various scientific fields .
Properties
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPBWUQPZQLDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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